molecular formula C7H5ClN2 B1280245 2-Amino-3-chlorobenzonitrile CAS No. 53312-77-9

2-Amino-3-chlorobenzonitrile

Cat. No. B1280245
CAS RN: 53312-77-9
M. Wt: 152.58 g/mol
InChI Key: FAHVRFGAGJMXHW-UHFFFAOYSA-N
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Description

2-Amino-3-chlorobenzonitrile is a compound that is structurally related to the molecules studied in the provided papers. While the exact molecule is not the subject of the studies, the related compounds such as 2-amino-3,5-dichlorobenzonitrile and 2-amino-4-chlorobenzonitrile share similar functional groups and substitution patterns on the benzene ring. These compounds are of interest due to their vibrational spectra, molecular geometry, and potential for forming supramolecular assemblies, which can be relevant for various applications including biological activities .

Synthesis Analysis

The synthesis of compounds similar to 2-Amino-3-chlorobenzonitrile can be inferred from the literature. For instance, the production of α-aminonitriles, which are structurally related, has been achieved through an indium-catalyzed three-component coupling reaction involving alkynes, amines, and trimethylsilyl cyanide . This method could potentially be adapted for the synthesis of 2-Amino-3-chlorobenzonitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Amino-3-chlorobenzonitrile has been extensively studied using both experimental and theoretical methods. Density Functional Theory (DFT) calculations have been employed to predict the molecular geometry and vibrational frequencies of these compounds, which are then compared with experimental FT-IR and FT-Raman spectra . Such analyses provide detailed insights into the bonding features and electronic properties of the molecules.

Chemical Reactions Analysis

While the specific chemical reactions of 2-Amino-3-chlorobenzonitrile are not detailed in the provided papers, the studies on related compounds suggest that these molecules can participate in various chemical processes. For example, the ability to form cocrystals and molecular salts with organic acids indicates that 2-Amino-3-chlorobenzonitrile could also engage in acid-base interactions leading to supramolecular assemblies . Additionally, the presence of amino and nitrile groups opens up possibilities for further functionalization and participation in organic synthesis reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3-chlorobenzonitrile can be extrapolated from the related compounds studied. The vibrational spectroscopy data provide information on the thermodynamic parameters and the stability of the molecule . The electronic properties, such as HOMO and LUMO energies, indicate the potential for charge transfer within the molecule, which is crucial for understanding its reactivity . The supramolecular chemistry of similar compounds, as revealed by DFT calculations and experimental techniques, suggests that 2-Amino-3-chlorobenzonitrile may also exhibit interesting intermolecular interactions and biological activities .

Scientific Research Applications

Molecular Structure and Vibrational Spectra Studies

  • Research by Sudha et al. (2011) conducted a combined experimental and theoretical study on 2-amino-4-chlorobenzonitrile (2A4CBN), exploring its molecular structure, vibrational spectra, and NBO analysis. This study utilized FT-IR and FT-Raman spectra, alongside density functional B3LYP method calculations, contributing valuable insights into the molecular properties of compounds similar to 2-amino-3-chlorobenzonitrile (Sudha, Sundaraganesan, Kurt, Cinar, & Karabacak, 2011).

Chemistry of α-Aminonitriles

  • Ksander et al. (1987) provided an introduction to the chemistry of α-aminonitriles, emphasizing their relevance to prebiotic chemistry. Their study focused on pathways to Uroporphyrinogen-octanitriles, which are essential for understanding the fundamental chemistry of α-aminonitriles, a group that includes compounds like 2-amino-3-chlorobenzonitrile (Ksander, Bold, Lattmann, Lehmann, Früh, Xiang, Inomata, Buser, Schreiber, Zass, & Eschenmoser, 1987).

Thermodynamic Properties

  • A study by Rocha et al. (2014) examined the structural and thermodynamic properties of chlorobenzonitrile isomers, including 2-chlorobenzonitrile. This study provided insights into the relationships between structure and thermodynamic characteristics, essential for understanding compounds like 2-amino-3-chlorobenzonitrile (Rocha, Galvão, Ribeiro da Silva, & Ribeiro da Silva, 2014).

Safety And Hazards

2-Amino-3-chlorobenzonitrile is considered hazardous. It can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

properties

IUPAC Name

2-amino-3-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHVRFGAGJMXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504865
Record name 2-Amino-3-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-chlorobenzonitrile

CAS RN

53312-77-9
Record name 2-Amino-3-chlorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53312-77-9
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Record name 2-Amino-3-chlorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-chlorobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
AS Abdelkhalek, FN Musayev, KA Iyer… - Journal of molecular …, 2020 - Elsevier
… Starting material, 2-amino-3-chlorobenzonitrile (7), was purchased form Sigma-Aldrich and … in a dropwise manner at 0 C (ice-bath) to 2-amino-3-chlorobenzonitrile (7) (1.00 g, 6.6 mmol) …
Number of citations: 5 www.sciencedirect.com
J Gray, DR Waring - Journal of Heterocyclic Chemistry, 1980 - Wiley Online Library
The syntheses of the 7‐chloro‐, 4,7‐dichloro‐, 5‐ and 7‐trifluoromethyl, 5‐chloro‐6‐trifluoro‐methyl‐ and 5‐chloro‐7‐trifluoromethyl‐ derivatives of 3‐amino‐2,1‐benzoisothiazole are …
Number of citations: 9 onlinelibrary.wiley.com
DD Gaikwad, CD Pawar, DN Pansare… - EUROPEAN …, 2019 - researchgate.net
… We have used readily available 2-amino-3chlorobenzonitrile (1) as a staring material. We have optimized step a by heating the compound 1 with Nmethylpiperidinone at 150 C for 1 h …
Number of citations: 3 www.researchgate.net
KA Iyer - 2016 - search.proquest.com
The Dukat laboratory developed 2-amino-6-chloro-3, 4-dihydroquinazoline (A6CDQ) as a 5-HT 3 receptor ligand. A6CDQ and one of its positional isomers, the 7-chloro analog A7CDQ, …
Number of citations: 4 search.proquest.com
VG Shtamburg, VV Shtamburg, AA Anishchenko… - Eur. Chem. Bull, 2019 - real-j.mtak.hu
… We have used readily available 2-amino-3chlorobenzonitrile (1) as a staring material. We have optimized step a by heating the compound 1 with Nmethylpiperidinone at 150 C for 1 h …
Number of citations: 4 real-j.mtak.hu
SS Kauthale, SU Tekale, VP Pagore… - EUROPEAN …, 2019 - academia.edu
… We have used readily available 2-amino-3chlorobenzonitrile (1) as a staring material. We have optimized step a by heating the compound 1 with Nmethylpiperidinone at 150 C for 1 h …
Number of citations: 1 www.academia.edu
JW Lee, T Hirota, A Kumar, NJ Kim, S Irle… - …, 2015 - Wiley Online Library
… A solution of 2-amino-3-chlorobenzonitrile (50 mg, 0.33 mmol) in DMF (0.5 mL) was treated with chloroacetyl chloride (44.8 mg, 0.4 mmol, 1.2 equiv) and TEA (50.5 μL, 0.4 mmol, 1.2 …
UF Röhrig, SR Majjigapu, P Vogel… - Journal of Enzyme …, 2022 - Taylor & Francis
The haem enzyme indoleamine 2,3-dioxygenase 1 (IDO1) catalyses the rate-limiting step in the kynurenine pathway of tryptophan metabolism and plays an essential role in immunity, …
Number of citations: 1 www.tandfonline.com
AR Hernández, ET Kool - Organic letters, 2011 - ACS Publications
… Jiang and Lai previously reported the synthesis of 2-amino-3-chlorobenzonitrile from 2,6-dichloroaniline using copper(I) cyanide in NMP in 31% yield. (15) Replacement of the starting …
Number of citations: 40 pubs.acs.org
VE Gregor, MR Emmerling, C Lee, CJ Moore - Bioorganic & medicinal …, 1992 - Elsevier
Chlorosubstituted derivatives of tacrine (1), 1,4-methylenetacrine (2, and their in vitro acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities are described. …
Number of citations: 75 www.sciencedirect.com

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